N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Description
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, oxadiazole, and pyrrolidine moieties
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9(13-8-20(4)18-10(13)2)16-15(22)21-6-5-12(7-21)14-17-11(3)19-23-14/h8-9,12H,5-7H2,1-4H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJXTAOYTOONQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)N2CCC(C2)C3=NC(=NO3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Industry: It could be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
